(2S)-3-fluoro-2-hydroxypropanoic acid
Overview
Description
(2S)-3-fluoro-2-hydroxypropanoic acid is an organic compound with the molecular formula C3H5FO3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-fluoro-2-hydroxypropanoic acid typically involves the fluorination of a suitable precursor. One common method is the asymmetric synthesis starting from a chiral precursor, such as (S)-glycidol. The reaction involves the nucleophilic substitution of the hydroxyl group with a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-fluoro-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: The major product would be 3-fluoro-2-oxopropanoic acid.
Reduction: The major product would be 3-fluoro-2-hydroxypropanol.
Substitution: The products depend on the nucleophile used, such as 3-amino-2-hydroxypropanoic acid when using an amine.
Scientific Research Applications
(2S)-3-fluoro-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies of enzyme mechanisms and metabolic pathways due to its structural similarity to natural substrates.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-3-fluoro-2-hydroxypropanoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or a substrate analog, interfering with normal metabolic processes. The fluorine atom can enhance the compound’s stability and binding affinity to target proteins, making it a valuable tool in drug design.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-fluoro-2-hydroxypropanoic acid: The enantiomer of (2S)-3-fluoro-2-hydroxypropanoic acid.
3-fluoro-2-hydroxybutanoic acid: A similar compound with an additional carbon atom.
2-fluoro-3-hydroxypropanoic acid: A positional isomer with the fluorine and hydroxyl groups swapped.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a fluorine atom and a hydroxyl group. This combination of features makes it particularly useful in asymmetric synthesis and as a probe in biochemical studies.
Properties
IUPAC Name |
(2S)-3-fluoro-2-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIAUFVPRSSBGY-UWTATZPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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